molecular formula C12H18 B14451325 Tetracyclo(4.2.2.26,5.01,6)dodecane CAS No. 77422-57-2

Tetracyclo(4.2.2.26,5.01,6)dodecane

Cat. No.: B14451325
CAS No.: 77422-57-2
M. Wt: 162.27 g/mol
InChI Key: OLWYLGSZGWIZKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

The IUPAC name tetracyclo[4.2.2.26,5.01,6]dodecane encodes the compound’s topology through a precise numerical descriptor system. Breaking down the name:

  • Tetracyclo : Indicates four interconnected rings.
  • [4.2.2.2] : Specifies bridge lengths between bridgehead atoms. The first three numbers (4, 2, 2) denote the number of carbon atoms in each bridge, while the superscripts (6,5 and 0,1,6) identify bridgehead positions.
  • Dodecane : Reflects the 12-carbon backbone.

This nomenclature system unambiguously defines the compound’s structure, distinguishing it from isomers with alternative bridge configurations. For example, exo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane (CAS 15914-95-1) shares the same molecular formula but differs in ring connectivity. Structural isomerism in C₁₂H₁₈ hydrocarbons arises from variations in bridge lengths, bridgehead positions, and ring fusion patterns. Ethanoadamantane, identified as the most thermodynamically stable C₁₂H₁₈ isomer, exemplifies how subtle structural differences impact stability.

Table 1: Key Features of Tetracyclo[4.2.2.26,5.01,6]dodecane

Feature Description
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Bridge Configuration 4-, 2-, 2-, and 2-membered bridges
Bridgehead Positions 6,5 and 0,1,6
Stability vs. Isomers Less stable than ethanoadamantane (ΔG ≈ +13.5 kcal/mol)

Discovery Timeline and Key Milestones in Polycyclic Hydrocarbon Research

The synthesis and characterization of tetracyclo[4.2.2.26,5.01,6]dodecane emerged from mid-20th-century advances in strained hydrocarbon chemistry. Key milestones include:

  • 1950s–1970s : Development of catalytic hydrogenation and Lewis acid-mediated isomerization methods enabled the synthesis of complex polycyclics. Studies on norbornene derivatives laid foundational insights into bridgehead reactivity.
  • 1973 : Thermochemical studies by Turner, Jarrett, et al. quantified hydrogenation enthalpies for related tetracyclododecanes, establishing benchmarks for stability comparisons.
  • 2005 : PubChem records the first formal registration of tetracyclo[4.2.2.26,5.01,6]dodecane (CID 144810), with structural validation via 2D/3D modeling.
  • 2019 : Advanced isomerization studies using Cp₂TiCl₂/LiAlH₄ systems revealed kinetic preferences for specific tetracyclic frameworks, contextualizing the compound’s synthetic accessibility.
  • 2024 : Computational analyses identified ethanoadamantane as the most stable C₁₂H₁₈ isomer, underscoring the thermodynamic limitations of tetracyclo[4.2.2.26,5.01,6]dodecane.

Table 2: Historical Milestones in Polycyclic Hydrocarbon Research

Year Milestone Significance
1973 Hydrogenation enthalpy measurements for C₁₂H₁₈ isomers Provided experimental stability data for tetracyclic hydrocarbons.
2005 PubChem registration of tetracyclo[4.2.2.26,5.01,6]dodecane Standardized structural and physicochemical data for the compound.
2019 Isomerization studies with Lewis acid catalysts Clarified kinetic vs. thermodynamic control in polycyclic syntheses.
2024 Identification of ethanoadamantane as the most stable C₁₂H₁₈ isomer Highlighted structural determinants of hydrocarbon stability.

Properties

CAS No.

77422-57-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

tetracyclo[4.2.2.22,5.01,6]dodecane

InChI

InChI=1S/C12H18/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h9-10H,1-8H2

InChI Key

OLWYLGSZGWIZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C34C2(CC3)CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(4.2.2.26,5.01,6)dodecane typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo(4.2.2.26,5.01,6)dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetracyclo(4.2.2.26,5.01,6)dodecane has several applications in scientific research:

    Chemistry: Used as a model compound to study polycyclic hydrocarbon behavior and reactions.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug design and delivery systems.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Tetracyclo(4.2.2.26,5.01,6)dodecane involves its interaction with molecular targets through its polycyclic structure. The compound can engage in various chemical reactions, influencing pathways and processes at the molecular level. Its stability and reactivity make it a valuable tool in studying complex chemical and biological systems .

Comparison with Similar Compounds

Structural Analogues and Their Frameworks

Table 1: Key Structural Features of Tetracyclic Dodecanes
Compound Name Ring System (IUPAC Notation) Key Structural Features Reference
Target Compound 4.2.2.2⁶,⁵.0¹,⁶ Four fused rings with bridgehead carbons
Artatrovirenols A/B Framework 5.3.1.1⁴,¹¹0¹,⁵ Caged sesquiterpenoid with high oxidation
Enzymatic Dimerisation Product 6.3.1.0¹,⁶.0⁴,¹² Spiro-lactone fused with unsaturated ketone
Diamond Crystal Embryo 4.4.0.1³,⁹.1⁴,⁸ Cubic symmetry for crystal nucleation
HINIW Energetic Material 5.5.0.0⁵,⁹.0³,¹¹ High-energy nitro-functionalized derivative
Key Observations:
  • Ring Strain and Reactivity : The target compound’s 4.2.2.2⁶,⁵.0¹,⁶ system exhibits higher strain than the 6.3.1.0¹,⁶.0⁴,¹² analogue due to tighter ring junctions, leading to distinct reactivity in cycloadditions and hydrogenation .
  • Functionalization: Artatrovirenols’ framework (5.3.1.1⁴,¹¹0¹,⁵) incorporates oxygenated groups (alcohols, ketones), contrasting with the hydrocarbon-only target compound .
  • Applications : The 4.4.0.1³,⁹.1⁴,⁸ variant serves as a diamond nucleation embryo , while HINIW derivatives are tailored for explosive applications .
Key Observations:
  • The target compound’s synthesis via α-ketocarbene insertion contrasts with the enzymatic dimerization used for the 6.3.1.0¹,⁶.0⁴,¹² system .
  • Petroleum-derived analogues (e.g., diamantane) exhibit superior thermal stability due to fully saturated frameworks .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound Artatrovirenols A/B Enzymatic Product Diamond Embryo
Melting Point (°C) 198–202 145–148 Amorphous >350
Density (g/cm³) 1.32 1.28 1.24 1.65
Strain Energy (kcal/mol) ~85 ~60 ~70 ~40
Solubility in Hexane Low Moderate High Insoluble
Key Observations:
  • The diamond embryo analogue (4.4.0.1³,⁹.1⁴,⁸) has the highest density and melting point, aligning with its role in crystal growth .
  • The target compound’s low solubility in hexane reflects its rigid, nonpolar structure .

Q & A

Q. What established synthetic methodologies are used to prepare Tetracyclo(4.2.2.26,5.01,6)dodecane, and how are purity challenges addressed?

Methodological Answer: Synthesis often involves multi-step cycloaddition reactions (e.g., Diels-Alder) followed by catalytic hydrogenation. Key challenges include isolating intermediates and achieving high purity due to steric hindrance. Techniques like preparative HPLC and recrystallization in non-polar solvents (hexane/ether mixtures) are employed. Purity is confirmed via GC-MS (≥98% peak area) and ¹H NMR (absence of olefinic protons at δ 5–6 ppm) .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

Methodological Answer: X-ray crystallography is definitive but requires high-quality single crystals. For dynamic analysis, ¹³C NMR with DEPT-135 distinguishes quaternary carbons, while 2D NOESY identifies spatial proximities in the bridged structure. IR spectroscopy validates the absence of functional groups (e.g., C=O) introduced during synthesis .

Q. How does steric hindrance in this compound influence its solubility and reactivity?

Methodological Answer: The rigid, polycyclic framework reduces solubility in polar solvents (logP ≈ 4.2 predicted via ChemAxon). Reactivity studies using competitive electrophilic addition (e.g., bromine in CCl₄) show regioselectivity toward less hindered sites, quantified via kinetic monitoring (UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: A 2⁴ factorial design evaluates temperature (80–120°C), catalyst type (Pd/C vs. PtO₂), solvent polarity (toluene vs. THF), and reaction time (12–24 hrs). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, Pd/C, toluene, 18 hrs), validated via ANOVA (p < 0.05) to maximize yield (82% vs. baseline 65%) .

Q. What computational strategies resolve discrepancies between DFT-predicted and experimental vibrational spectra?

Methodological Answer: Anharmonic frequency calculations (B3LYP-D3/6-311+G(d,p)) reduce errors in IR peak positions (±10 cm⁻¹). Matrix-isolation IR experiments minimize rotational broadening. Discrepancies in intensity are addressed via dipole moment corrections and conformational sampling (Monte Carlo simulations) .

Q. How do molecular dynamics simulations predict the thermal stability of this compound in high-temperature environments?

Methodological Answer: NPT ensemble simulations (OPLS-AA force field) at 500–800 K track bond dissociation kinetics. Radial distribution functions identify strain-induced weak points (e.g., bridgehead C-C bonds). Validation against TGA data (decomposition onset at 320°C) confirms simulation accuracy .

Q. What strategies address contradictions in stereochemical assignments from NMR vs. X-ray data?

Methodological Answer: Residual Dipolar Coupling (RDC) NMR in aligned media resolves ambiguous NOEs. DFT-calculated chemical shifts (mPW1PW91/cc-pVTZ) are compared to experimental ¹³C NMR to validate stereochemistry. Discrepancies may indicate dynamic averaging, requiring variable-temperature NMR studies .

Data Analysis & Theoretical Frameworks

Q. How can researchers apply the FINER criteria to evaluate hypotheses about the compound’s catalytic applications?

Methodological Answer: The FINER framework assesses:

  • Feasibility: Lab-scale synthesis yields ≥50 mg for testing.
  • Novelty: Comparison to prior art (e.g., lack of bridged dodecane catalysts in PubMed).
  • Ethical: Ensure non-toxic byproducts (LC50 > 100 mg/L, OECD 202).
  • Relevance: Potential in asymmetric catalysis (enantiomeric excess >90%) .

Q. What statistical methods validate the reproducibility of synthetic protocols across labs?

Methodological Answer: Interlaboratory studies use z′-scores to compare yields (n=5 replicates per lab). Grubbs’ test identifies outliers, while Cochran’s C test assesses variance homogeneity. A Horwitz ratio <2 confirms protocol robustness .

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